Strychnine hydrochloride

Overview

Description

Strychnine hydrochloride is a highly toxic, colorless, bitter crystalline alkaloid. It is primarily derived from the seeds of the Strychnos nux-vomica tree, which is native to India and Southeast Asia . Historically, strychnine was used in small doses as a stimulant and performance-enhancing drug, but its use has been largely discontinued due to its high toxicity .

Mechanism of Action

Target of Action

Strychnine hydrochloride primarily targets the glycine receptors (GlyRs) in the central nervous system . GlyRs are inhibitory neurotransmitter receptors that play a crucial role in the transmission of nerve signals in the brain. By binding to these receptors, strychnine affects the normal functioning of the nervous system .

Mode of Action

Strychnine acts as an antagonist at the glycine receptors . It competes with the inhibitory neurotransmitter glycine for the same binding site on the GlyRs . This competition disrupts the normal inhibitory control that glycine has over nerve signal transmission, leading to an over-excitation of the neurons .

Biochemical Pathways

The primary biochemical pathway affected by strychnine is the G protein-coupled receptor signaling pathway . This pathway is crucial for transmitting signals from various stimuli outside the cell to the inside. Disruption of this pathway by strychnine leads to over-excitation of the neurons and the associated symptoms of strychnine poisoning .

Pharmacokinetics

Strychnine is rapidly metabolized by the liver microsomal enzyme system, which requires NADPH and O2 . It is known that strychnine has high gastrointestinal tract absorption and can cross the blood-brain barrier .

Result of Action

The primary result of strychnine’s action is the induction of muscular convulsions . These convulsions are due to the over-excitation of the neurons caused by the disruption of glycine’s inhibitory control over nerve signal transmission . In severe cases, these convulsions can lead to respiratory failure and death .

Action Environment

The action of strychnine can be influenced by various environmental factors. For example, the presence of other substances in the body can affect the absorption and metabolism of strychnine . Additionally, the pH of the environment can influence the stability and efficacy of strychnine . More research is needed to fully understand the impact of environmental factors on the action of strychnine.

Biochemical Analysis

Biochemical Properties

Strychnine hydrochloride acts as an antagonist to the inhibitory neurotransmitter glycine at glycine receptors (GlyRs) in the central nervous system . By binding to these receptors, it prevents glycine from exerting its inhibitory effects, leading to an excitatory state . This interaction primarily affects motor neurons, resulting in increased reflex excitability and muscle contractions . Additionally, this compound can interact with nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors, further contributing to its neurotoxic effects .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It primarily targets motor neurons in the spinal cord, leading to uncontrolled muscle contractions and convulsions . The compound disrupts normal cell signaling pathways by inhibiting glycine receptors, which are crucial for regulating motor neuron activity . This inhibition results in hyperexcitation of neurons, leading to severe muscle spasms and potentially fatal convulsions . This compound also affects gene expression by altering the activity of transcription factors involved in neuronal signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to glycine receptors on motor neurons . This binding prevents glycine from activating the receptors, leading to a loss of inhibitory control over motor neuron activity . The compound’s antagonistic action at glycine receptors results in continuous neuronal firing and muscle contractions . Additionally, this compound can inhibit acetylcholine receptors, further contributing to its neurotoxic effects . These interactions disrupt normal neurotransmission and lead to the characteristic symptoms of strychnine poisoning .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is rapidly absorbed and distributed throughout the body, with peak effects occurring within 15 to 60 minutes of exposure . This compound is metabolized in the liver and excreted in the urine . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function . Chronic exposure to this compound can lead to cumulative toxicity, affecting liver and kidney function as well as the central nervous system .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild agitation and muscle stiffness . Higher doses result in severe convulsions, respiratory failure, and death . The median lethal dose (LD50) of this compound is approximately 0.5-1 mg/kg in dogs, cattle, horses, and pigs, and 2 mg/kg in cats . These dosage-dependent effects highlight the compound’s high toxicity and narrow therapeutic window .

Metabolic Pathways

This compound is metabolized primarily in the liver by microsomal enzymes . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that are excreted in the urine . The metabolic pathways involved in this compound metabolism include hydroxylation, demethylation, and conjugation reactions . These metabolic processes influence the compound’s toxicity and duration of action .

Transport and Distribution

This compound is rapidly absorbed and distributed throughout the body following exposure . The highest concentrations of the compound are found in the blood, liver, and kidneys . This compound can cross the blood-brain barrier, allowing it to exert its neurotoxic effects on the central nervous system . The compound’s distribution is influenced by its lipophilicity and ability to bind to plasma proteins .

Subcellular Localization

Within cells, this compound primarily localizes to the cytoplasm and nucleus . The compound’s subcellular distribution is influenced by its ability to interact with intracellular proteins and organelles . This compound can affect the localization and clustering of glycine receptors at the postsynaptic membrane, disrupting normal synaptic function . These subcellular interactions contribute to the compound’s neurotoxic effects and its ability to induce convulsions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of strychnine hydrochloride involves several complex steps. The initial step is the extraction of strychnine from the seeds of the Strychnos nux-vomica tree. This is followed by a series of chemical reactions to convert strychnine into its hydrochloride form. One common method involves the reaction of strychnine with hydrochloric acid under controlled conditions to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The seeds of the Strychnos nux-vomica tree are first ground and then subjected to solvent extraction to isolate strychnine. The isolated strychnine is then reacted with hydrochloric acid to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Strychnine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions with halogens under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Strychnine hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: this compound is used to study the function of glycine receptors in the nervous system.

Medicine: Historically, it was used as a stimulant and to treat certain medical conditions, although its use has been largely discontinued due to its toxicity.

Industry: this compound is used in the production of pesticides and rodenticides

Comparison with Similar Compounds

Brucine: Another alkaloid derived from the Strychnos nux-vomica tree, but less toxic than strychnine.

Curare: A plant-derived alkaloid that also acts as a neurotoxin but works by blocking acetylcholine receptors at the neuromuscular junction.

Nicotine: An alkaloid found in tobacco that acts on nicotinic acetylcholine receptors.

Uniqueness: Strychnine hydrochloride is unique due to its high toxicity and specific mechanism of action as a glycine receptor antagonist. Unlike other similar compounds, it causes severe convulsions and muscle spasms, making it highly dangerous .

Biological Activity

Strychnine hydrochloride, a potent alkaloid derived from the seeds of Strychnos nux-vomica, exhibits significant biological activity primarily as a competitive antagonist of glycine receptors. This article delves into its pharmacological effects, mechanisms of action, and clinical implications, supported by case studies and research findings.

Chemical and Pharmacological Properties

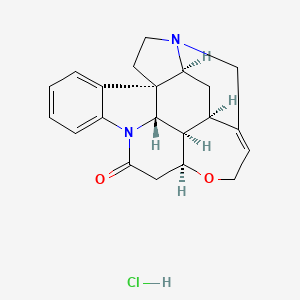

- Chemical Name : Strychnidin-10-one hydrochloride

- CAS Number : 1421-86-9

- Molecular Formula : C21H23ClN2O2

This compound is characterized by its bitter taste and is soluble in water at concentrations of 25 mg/ml. It acts predominantly as a glycine receptor antagonist , leading to increased neuronal excitability and convulsant effects .

Strychnine's biological activity is primarily mediated through its interaction with glycine receptors in the central nervous system (CNS). The compound binds competitively to glycine sites on ionotropic receptors, inhibiting the inhibitory neurotransmission that glycine typically mediates. This inhibition results in:

- Increased neuronal excitability : By blocking glycine's inhibitory action, strychnine leads to heightened muscle contractions and spasms.

- Convulsant effects : The resultant overactivity can cause severe muscle spasms and convulsions, which are hallmark symptoms of strychnine poisoning .

Additionally, strychnine has been shown to antagonize nicotinic receptors, particularly at α7 and α4β2 subtypes, further contributing to its complex pharmacological profile .

Biological Activity Overview

| Biological Activity | Effect |

|---|---|

| Glycine receptor antagonist | Inhibition of inhibitory neurotransmission |

| Nicotinic receptor antagonist | Modulation of cholinergic signaling |

| Neurostimulant | Increased neuronal excitability |

| Convulsant | Induction of muscle spasms |

Case Study 1: Dermal Exposure

A notable case involved a 50-year-old woman who experienced strychnine poisoning following accidental dermal exposure. Symptoms included severe muscle pain and stiffness. Plasma levels of strychnine were measured at 196 ng/mL, with urine levels significantly higher at 6850 ng/mL. Treatment involved fluid replacement and monitoring for renal failure due to rhabdomyolysis .

Case Study 2: Ingestion

Another case reported an elderly male who ingested an unknown quantity of strychnine. He exhibited myoclonus and generalized muscle contractions leading to respiratory distress. Despite supportive treatment, he succumbed after two days due to complications from the poisoning .

Research Findings

Recent studies have highlighted the role of strychnine-sensitive glycine receptors in modulating anxiety-like behaviors in animal models. For instance, microinjections of strychnine into the amygdala resulted in decreased closed-arm time in an elevated plus-maze test, indicating potential anxiolytic effects under certain conditions . This suggests that while strychnine is primarily known for its toxic effects, it may also influence emotional states through its action on specific brain regions.

Properties

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2.ClH/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;/h1-5,13,16-17,19-20H,6-11H2;1H/t13-,16-,17-,19-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXYTKMPCOQKEM-ZEYGOCRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274154 | |

| Record name | Strychnine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421-86-9 | |

| Record name | Strychnidin-10-one, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strychnine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strychnine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strychnine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRYCHNINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9651U398A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.